molecular formula C30H24N6O3 B2539231 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) CAS No. 477493-52-0

2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)

Cat. No.: B2539231
CAS No.: 477493-52-0
M. Wt: 516.561
InChI Key: USPYAEVSPKHRSH-UHFFFAOYSA-N
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Description

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivatives . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O3/c37-27(31-21-9-5-7-19(15-21)29-33-23-11-1-2-12-24(23)34-29)17-39-18-28(38)32-22-10-6-8-20(16-22)30-35-25-13-3-4-14-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYAEVSPKHRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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